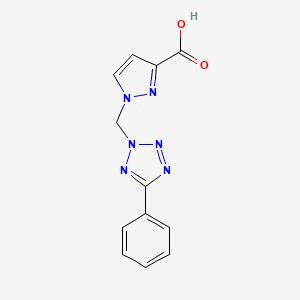

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid

Description

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their high nitrogen content and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c19-12(20)10-6-7-17(14-10)8-18-15-11(13-16-18)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXKJUFRIUUVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of 5-Phenyl-2H-tetrazole: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.

Coupling with Pyrazole Derivative: The 5-phenyl-2H-tetrazole is then coupled with a pyrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The C3-carboxylic acid participates in:

-

Amidation : Reacts with amines (e.g., tryptamine, aromatic amines) under EDCI/HOBt conditions to form bioactive amides .

-

Esterification : Forms ethyl esters using SOCl₂/EtOH, enabling further functionalization (e.g., reduction to alcohols) .

-

Salt Formation : Reacts with bases (e.g., LiAlH₄) to generate carboxylate salts for improved solubility .

Tetrazole Ring Reactivity

The 5-phenyl-2H-tetrazole moiety exhibits:

-

Coordination Chemistry : Binds metals (e.g., Zn²⁺, Fe³⁺) via N2 and N3, forming complexes with antibacterial activity .

-

Click Chemistry : Undergoes Huisgen cycloaddition with alkynes under Cu(I) catalysis .

-

Halogen Bonding : Interacts with bromine/iodine in crystal lattices, stabilizing supramolecular structures .

Pyrazole Ring Modifications

-

Electrophilic Substitution : Nitration or sulfonation at C4/C5 positions under acidic conditions .

-

N-Alkylation : Reacts with benzyl bromides or 1,3-dibromopropane to introduce substituents .

Stability and Degradation Pathways

-

Hydrolytic Stability : The tetrazole ring resists hydrolysis at pH 4–8 but degrades under strong acidic/basic conditions to form isoindole derivatives .

-

Thermal Stability : Decomposes above 250°C, releasing N₂ and forming aromatic byproducts .

-

Photodegradation : UV exposure induces C–N bond cleavage in the tetrazole ring, monitored via HPLC .

Biological and Industrial Relevance

-

Pharmaceuticals : Serves as a precursor for anticoagulants (e.g., FXIa inhibitors) and antimicrobial agents .

-

Energetic Materials : The tetrazole-pyrazole hybrid enhances enthalpy of formation (ΔHf ~1715 kJ/kg) for propellant applications .

-

Coordination Polymers : Forms metal-organic frameworks (MOFs) with Zn²⁺ for catalytic transesterification .

Scientific Research Applications

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

Materials Science: It is explored for its use in the development of high-energy materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-2H-tetrazole: A precursor in the synthesis of the target compound.

1H-Pyrazole-3-carboxylic acid: Another building block used in the synthesis.

Tetrazole Derivatives: Compounds like losartan and latamoxef, which are used in pharmaceuticals.

Uniqueness

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of the tetrazole and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is part of a class of hybrid pyrazole-tetrazole compounds that have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the tetrazole moiety. Techniques such as NMR , FTIR , and mass spectrometry are utilized for structural confirmation.

Example Synthetic Route

- Formation of Pyrazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Tetrazole Formation : Cyclization using sodium azide and a nitrile precursor.

- Carboxylic Acid Introduction : Functionalization at the pyrazole ring to introduce the carboxylic acid group.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of pyrazole-tetrazole hybrids demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 25 μg/mL |

| 2 | Escherichia coli | 50 μg/mL |

| 3 | Pseudomonas aeruginosa | 50 μg/mL |

These results indicate that modifications to the pyrazole and tetrazole structures can enhance antibacterial efficacy, making them promising candidates for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity. For example, compounds were tested against Aspergillus niger and Candida albicans, showing effective inhibition with MIC values comparable to standard antifungal agents .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against alpha-amylase. The IC50 values for various derivatives suggest that they possess superior inhibitory activity compared to traditional inhibitors like acarbose.

| Compound | IC50 (mg/mL) | Comparison to Acarbose (IC50 = 0.26 mg/mL) |

|---|---|---|

| L1 | 0.134 | 2 times more potent |

| L2 | 0.120 | 2.17 times more potent |

This enzyme inhibition can be crucial for managing conditions like diabetes .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyrazole-tetrazole compounds against common bacterial pathogens. The results indicated that structural modifications significantly influenced antimicrobial activity, with certain substitutions leading to enhanced potency against resistant strains .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of these compounds. The study demonstrated that specific derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin, indicating their potential in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid?

A common approach involves coupling tetrazole and pyrazole precursors via alkylation or Suzuki-Miyaura cross-coupling. For example:

- Step 1 : Synthesize the tetrazole moiety (5-phenyl-2H-tetrazole) using [2+3] cycloaddition between phenyl nitrile and sodium azide.

- Step 2 : Functionalize the pyrazole core (1H-pyrazole-3-carboxylic acid) via alkylation with a bromomethyl intermediate.

- Step 3 : Optimize coupling conditions (e.g., Pd(PPh₃)₄ catalyst, K₃PO₄ base, degassed DMF/H₂O solvent) to attach the tetrazole group to the pyrazole backbone .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrazole methyl proton at δ 5.2–5.5 ppm, pyrazole C=O at ~165 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1600 cm⁻¹ (tetrazole ring) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the tetrazole-pyrazole linkage .

Advanced Research Questions

Q. How can reaction yields be improved during the alkylation of the pyrazole core?

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze the tetrazole .

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling efficiency .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Protecting Groups : Temporarily protect the carboxylic acid with ethyl ester groups to prevent side reactions during alkylation .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

- Dynamic Effects : Account for solvent interactions and tautomerism (e.g., tetrazole ↔ protonated tetrazole forms) using MD simulations .

- Crystallographic Refinement : Use X-ray data to validate bond lengths/angles and adjust computational models .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- SAR Studies : Modify substituents on the phenyl (tetrazole) or pyrazole rings to alter hydrophobicity/H-bonding. For example:

- Hybrid Scaffolds : Fuse the pyrazole-tetrazole core with triazoles or isoxazoles (e.g., via click chemistry) to explore synergistic effects .

- Docking Studies : Target enzymes (e.g., COX-2, HDACs) using AutoDock Vina to prioritize analogs with optimal binding .

Q. How to assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for hydrolysis of the tetrazole or decarboxylation .

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C suggests solid-state stability) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Data Analysis & Validation

Q. How to interpret conflicting bioassay results across studies?

- Assay Conditions : Compare solvent systems (DMSO concentration, serum content) that may affect compound solubility/bioavailability .

- Cell Line Variability : Validate activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) .

- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonists from non-specific inhibitors .

Q. What orthogonal methods confirm the compound’s purity?

- HPLC-DAD/ELSD : Ensure ≥95% purity with retention time matching a certified reference standard .

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (±0.4% tolerance) .

- ICP-MS : Screen for residual Pd/Pt catalysts (<10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.